N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Biological Activity
N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C25H25N3O5S with a molecular weight of approximately 479.5 g/mol. Its structure includes:
- Methoxybenzyl group
- Tetrahydrofuran moiety
- Benzofuro-pyrimidine structure
These features contribute to its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activities
Research indicates that compounds with similar structures to N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a variety of biological activities:
Compound Class | Structural Features | Biological Activity |
---|---|---|
4-Oxoquinazoline Derivatives | Quinazoline core | Anticancer, antimicrobial |
Benzofuro-Pyrimidine Analogues | Similar fused ring system | Enzyme inhibition |
Tetrahydrofuran-based Compounds | Contain tetrahydrofuran ring | Various biological activities |
The biological activity of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to selectively inhibit pathways such as PI3K/Akt and ERK, which are crucial in cancer cell proliferation.
- Synergistic Effects : Studies suggest that this compound may work synergistically with other agents (e.g., gefitinib) to enhance cytotoxic effects against specific cancer cell lines like MDA-MB-468.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on various cancer cell lines. The findings indicated:
- A significant reduction in cell viability in MDA-MB-468 cells compared to control groups.
Selectivity and Efficacy
The compound demonstrated a tumor-selectivity ratio ranging from 1.07 to over 10. This suggests a higher efficacy against certain cancer types while minimizing effects on normal cells.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)33-23(22)24(30)28(25)14-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFALQRHEIZLLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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